Home > Products > Screening Compounds P64473 > 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4525722
CAS Number:
Molecular Formula: C26H30N6O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific details about the synthesis of 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione were not found within the provided papers, similar compounds have been synthesized. One common approach for synthesizing substituted purine-2,6-diones involves a multi-step process that typically starts with a pyrimidine derivative. [] This pyrimidine derivative undergoes a series of chemical transformations, including alkylation, cyclization, and substitution reactions, to introduce the desired substituents at the 1, 3, 7, and 8 positions of the purine ring. The specific reagents, reaction conditions, and protecting groups employed can vary depending on the desired substituents and the overall synthetic strategy.

Molecular Structure Analysis

The presence of these specific substituents, particularly the piperazine ring at position 8, is crucial for the compound's potential biological activity. Piperazine derivatives are known for their diverse pharmacological properties and are frequently incorporated into drug design to enhance target binding affinity and selectivity. []

Applications
  • Ligand binding studies: It could be utilized as a ligand to investigate the binding interactions of purine derivatives with various biological targets, such as enzymes, receptors, or ion channels. []
  • Structure-activity relationship (SAR) studies: By systematically modifying the substituents on the purine ring, researchers can gain valuable insights into how specific structural features affect the compound's biological activity. []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a key intermediate in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are analogs of the target compound with potential biological activity. []
  • Relevance: This compound shares the core 3,7-dihydro-1H-purine-2,6-dione structure with 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The presence of the thietan-3-yl group at the 7-position allows for further modifications, highlighting its role as a synthetic precursor to the target compound and its analogs. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is another important intermediate in the synthesis of 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione analogs. It is obtained by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. []
  • Relevance: This compound exhibits structural similarities to the target compound, 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, by incorporating the benzyl group at the 1-position and the thietan-3-yl group at the 7-position. This highlights its importance in the synthetic pathway leading to the target compound and its analogs. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound acts as a versatile intermediate in the synthesis of various 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, including the target compound's analogs. Its reaction with different amines enables the introduction of diverse substituents at the 8-position. []
  • Relevance: This compound serves as a direct precursor to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione analogs. Its structural similarity lies in the shared 1-benzyl, 3-methyl, and the modified thietan-3-yl (as 1,1-dioxothietan-3-yl) group at the 7-position, emphasizing its significance in the synthesis of the target compound's analogs. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: These compounds represent a class of intermediates generated by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines. The diverse range of amines allows for the synthesis of a library of compounds with varied substituents at the 8-position. []
  • Relevance: These compounds are structurally related to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione analogs, sharing the core structure with modifications at the 8-position. They demonstrate the versatility of the synthetic route in accessing a range of compounds within this class, including those structurally similar to the target compound. []

8-Substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds represents the target analogs of 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. They are synthesized by removing the thietanyl protecting group from the corresponding 8-amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones. These analogs are of interest for their potential biological activities. []
  • Relevance: These compounds are directly related to the target compound, 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, as they represent a series of analogs with various substituents at the 8-position. They illustrate the successful application of the synthetic strategy in generating a library of compounds structurally similar to the target compound, with potential for diverse biological activities. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and evaluated for its cardiovascular activity. It showed potent prophylactic antiarrhythmic activity. []
  • Relevance: Compound 2 belongs to the same chemical class as 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, both being derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with substitutions at the 7-position. The presence of the piperazine ring in both compounds further emphasizes their structural similarity and potential for similar biological activities. []
  • Compound Description: These compounds are a series of 8-alkylamino substituted derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2). These derivatives were synthesized to explore their cardiovascular activity and structure-activity relationships. []
  • Relevance: These compounds are structurally related to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as they share the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with substitutions at both the 7 and 8-positions. The presence of various alkylamino substituents in these compounds highlights the potential for modulating their biological activity by altering the substituents on the purine ring system, similar to the target compound. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

  • Compound Description: The crystal structure of this compound has been determined, revealing its molecular geometry and conformation. []
  • Relevance: This compound is structurally very similar to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, differing only in the substituent on the piperazine ring. This high degree of structural similarity makes it a valuable point of comparison for understanding the structure-activity relationships of the target compound. []

(4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

  • Compound Description: Identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening, docking studies, DFT calculations, molecular dynamics simulations, and QM/MM affinity estimations. It exhibits strong interactions with the active site of ZIKV MTase. []
  • Relevance: While F3342-0450 does not share a direct structural resemblance to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, its identification as a potential ZIKV MTase inhibitor highlights the significance of exploring diverse chemical structures for inhibiting viral enzymes. This underscores the importance of continued research into novel scaffolds, including purine derivatives like the target compound, for potential antiviral drug development. []

3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)

  • Compound Description: Along with F3342-0450, F0886-0080, and F0451-2187, it was identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening and further validated through ADMET profiling. []
  • Relevance: Although structurally dissimilar to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, the identification of F1736-0142 as a potential ZIKV MTase inhibitor emphasizes the need to explore diverse chemical scaffolds, including purine derivatives, for antiviral drug discovery. This highlights the significance of investigating a wide range of chemical structures, such as the target compound, as potential inhibitors of viral enzymes. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

  • Compound Description: Identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening and ADMET profiling, highlighting its potential as a starting point for further development into antiviral agents. []
  • Relevance: F0886-0080 shares a significant structural similarity with 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds are based on the 1,3-dimethyl-3,7-dihydro-purine-2,6-dione core and feature a benzyl substituent at the 7-position. This close structural relationship underscores the potential of exploring similar purine derivatives, like the target compound, as inhibitors of ZIKV MTase and other viral enzymes. []

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

  • Compound Description: Identified alongside F3342-0450, F1736-0142, and F0886-0080 as a potential inhibitor of Zika virus methyltransferase (MTase) through structure-based virtual screening and ADMET profiling, suggesting it could be a starting point for developing new antiviral drugs. []
  • Relevance: While F0451-2187 does not directly resemble 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structurally, its emergence as a potential ZIKV MTase inhibitor underscores the value of exploring diverse chemical structures, including those based on purine scaffolds, for antiviral drug discovery. This finding highlights the importance of investigating various chemical entities, like the target compound, as potential inhibitors of viral enzymes. []

13. 7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)* Compound Description: This compound is a potent and selective adenosine A2A receptor antagonist that has been shown to protect against MPTP-induced dopamine depletion in animal models of Parkinson's disease. []* Relevance: While not directly related in structure to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, SCH 58261 is relevant as it highlights the potential of targeting adenosine receptors, particularly A2A receptors, for the treatment of Parkinson's disease. This connection arises because caffeine, a known adenosine receptor antagonist, has also been shown to attenuate MPTP toxicity, suggesting a potential link between adenosine receptor modulation and the neuroprotective effects of caffeine and related compounds. []

3,7-Dimethyl-1-propargylxanthine

  • Compound Description: This compound is a non-selective adenosine receptor antagonist. It has been shown to have neuroprotective effects in animal models of Parkinson's disease. []
  • Relevance: Though not structurally similar to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, 3,7-dimethyl-1-propargylxanthine is relevant as it provides further support for the potential of adenosine receptor antagonism in treating Parkinson's disease. This compound, alongside other adenosine receptor antagonists like SCH 58261 and KW-6002, demonstrates a consistent pattern of neuroprotective effects against MPTP toxicity, suggesting a possible link between adenosine receptor modulation and the beneficial effects observed with these compounds, including potential implications for the target compound. []

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: This compound is a highly selective adenosine A2A receptor antagonist that has shown promising results in clinical trials for Parkinson's disease. []
  • Relevance: While KW-6002 does not share a direct structural similarity with 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, its relevance lies in its established role as an adenosine A2A receptor antagonist with therapeutic potential in Parkinson's disease. This connection is particularly noteworthy because caffeine's neuroprotective effects against MPTP toxicity are suggested to be mediated through A2A receptor antagonism. This shared mechanism suggests a possible link between the biological activities of KW-6002 and the target compound, highlighting the significance of exploring adenosine receptor modulation in the context of neuroprotection. []

16. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)* Compound Description: DPCPX is a selective adenosine A1 receptor antagonist. []* Relevance: While not structurally related to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, DPCPX is relevant as it was investigated alongside caffeine and KW-6002 to understand the role of different adenosine receptor subtypes in the context of Parkinson's disease. This research suggests that blocking A2A receptors, rather than A1 receptors, is more likely responsible for the observed neuroprotective effects. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: This compound is a dual antagonist of both adenosine A1 and A2A receptors. It exhibits neuroprotective effects and improves motor function in animal models of Parkinson's disease. Additionally, ASP5854 enhances cognitive function, likely through its A1 receptor antagonism. []
  • Relevance: Although ASP5854 does not share a direct structural resemblance to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, its relevance lies in its identification as a dual adenosine A1 and A2A receptor antagonist with potential therapeutic benefits in Parkinson's disease. This finding underscores the significance of exploring the modulation of adenosine receptors, particularly A2A receptors, as a therapeutic strategy for neurodegenerative diseases. The connection between ASP5854 and the target compound arises from the suggestion that caffeine's neuroprotective effects against MPTP toxicity might be mediated through A2A receptor antagonism. This shared mechanism highlights the importance of further investigating the role of adenosine receptor modulation in the context of the target compound's potential biological activities. []

3,7-Dihydro-7-[2-hydroxy-3-[4-[3-(phenylthio) propyl]-1-piperazinyl]propyl]-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride (tazifylline, RS-49014)

  • Compound Description: Tazifylline is a potent and selective histamine H1-receptor antagonist with a long duration of action. [, ]
  • Relevance: While not structurally similar to 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, Tazifylline is relevant as it belongs to the same broad chemical class of substituted purine-2,6-diones. Understanding the structure-activity relationships of compounds like Tazifylline within this class can provide insights into the potential biological activities of similar compounds, including the target compound, and guide further research in this area. [, ]

Properties

Product Name

7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C26H30N6O2/c1-28-24-23(25(33)29(2)26(28)34)32(18-21-11-7-4-8-12-21)22(27-24)19-31-15-13-30(14-16-31)17-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3

InChI Key

OYFXHNSARZHDQX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.